

An In-depth Technical Guide to 4,7-Dibromo-2,1,3-benzothiadiazole

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CAS Number: 15155-41-6

Introduction: **4,7-Dibromo-2,1,3-benzothiadiazole** is a halogenated heterocyclic compound that serves as a pivotal building block in the fields of materials science and organic electronics. Its electron-deficient benzothiadiazole core, combined with the reactive bromine atoms at the 4 and 7 positions, makes it an ideal monomer for the synthesis of advanced functional materials. This compound is extensively used in the development of organic semiconductors, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).[1][2] The bromine substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex π -conjugated polymers and small molecules with tailored optoelectronic properties.[3]

Physicochemical Properties

The fundamental properties of **4,7-Dibromo-2,1,3-benzothiadiazole** are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

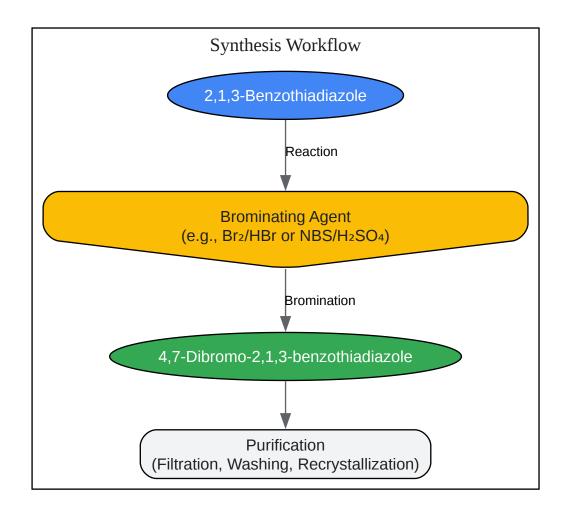


| Property | Value | References |
|--------------------|---|------------|
| CAS Number | 15155-41-6 | [1] |
| Molecular Formula | C ₆ H ₂ Br ₂ N ₂ S | [2] |
| Molecular Weight | 293.96 g/mol | [2] |
| Appearance | White to light yellow or light orange crystalline powder. | [2][5][6] |
| Melting Point | 187 - 191 °C | [2][6][7] |
| Solubility | Soluble in Toluene, DMSO (with ultrasonic assistance). | [5][8] |
| Storage Conditions | Store at 2 - 8 °C under an inert gas. The product is light and air sensitive. | [2][6] |

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

The primary synthetic routes to **4,7-Dibromo-2,1,3-benzothiadiazole** involve the direct bromination of **2,1,3-benzothiadiazole**. The choice of brominating agent and reaction conditions can be adapted based on available resources and safety considerations.





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Caption: General workflow for the synthesis of **4,7-Dibromo-2,1,3-benzothiadiazole**.

Experimental Protocols for Synthesis

Protocol 1: Bromination using Bromine (Br₂) and Hydrobromic Acid (HBr)

This conventional method is widely cited for producing **4,7-dibromo-2,1,3-benzothiadiazole**. [9][10]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge 2,1,3-benzothiadiazole (1 equivalent) and 48% hydrobromic acid.
- Heating: Heat the mixture to approximately 100-127 °C with stirring under a nitrogen atmosphere.[10][11]



- Addition of Bromine: Add bromine (Br2, ~3 equivalents) dropwise to the heated mixture over a period of one hour.[10] As the product begins to precipitate, additional HBr may be added to facilitate stirring.
- Reaction: Allow the mixture to stir under reflux for an additional 2-12 hours.[10][11]
- Work-up: Filter the hot reaction mixture. Wash the collected precipitate thoroughly with distilled water.
- Purification: The crude product can be further purified by washing with a sodium thiosulfate solution to remove excess bromine, followed by water, methanol, and n-hexane.[10][11] The final product is dried to yield a solid.[11]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This alternative pathway avoids the use of elemental bromine, which can be advantageous for safety and handling.[9][11]

- Reaction Setup: Dissolve 2,1,3-benzothiadiazole (1 equivalent) in concentrated sulfuric acid in a flask under a nitrogen atmosphere at room temperature.[9][11]
- Addition of NBS: Add N-bromosuccinimide (NBS, ~2.1-2.2 equivalents) portion-wise to the solution while stirring. The reaction can be conducted at temperatures ranging from room temperature to 60 °C.[9][11]
- Reaction: Stir the reaction mixture for 12 hours or more, monitoring for completion.[11]
- Work-up: Carefully pour the reaction mixture into ice water to precipitate the product.[11]
- Purification: Filter the precipitate and wash it sequentially with deionized water, methanol, and n-hexane. The residue is then dried to obtain the solid product.[11]

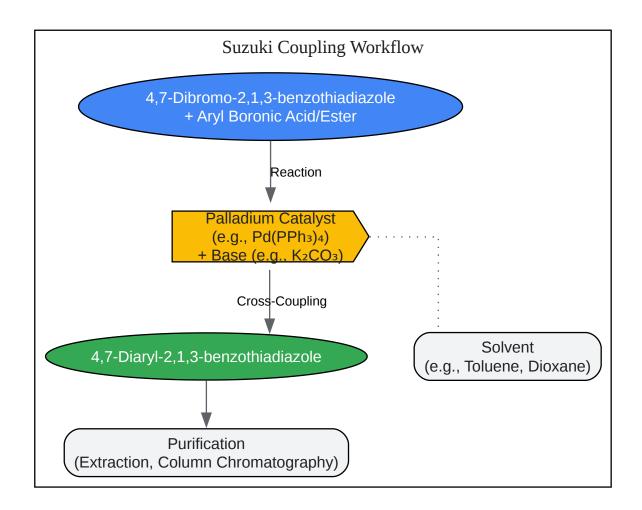
Key Reactions and Applications

The reactivity of the C-Br bonds in **4,7-dibromo-2,1,3-benzothiadiazole** makes it a versatile precursor for creating donor-acceptor (D-A) type molecules through palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental to building the conjugated backbones of polymers used in organic electronics.



Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the benzothiadiazole core and various aryl or heteroaryl boronic acids or esters.[3][12] This reaction is a cornerstone for synthesizing a wide array of conjugated materials for OLEDs and OPVs.[13][14]



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol: Suzuki Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid or ester (2.2)



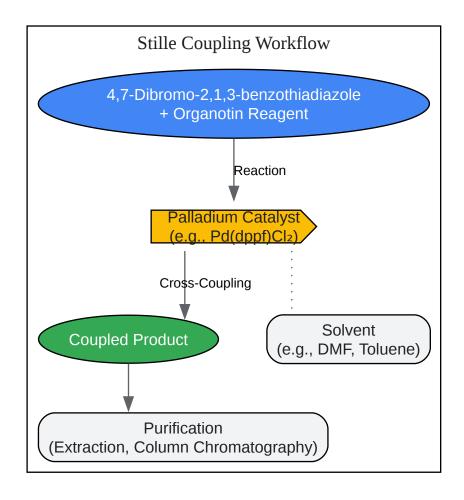
equivalents), a palladium catalyst such as $Pd(PPh_3)_4$ (e.g., 0.05 equivalents), and a base like K_2CO_3 or Cs_2CO_3 (4 equivalents).[13]

- Solvent Addition: Add an anhydrous solvent, such as toluene or a dioxane/water mixture.[13]
 [15]
- Degassing: Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
- Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 2-24 hours, monitoring progress by TLC.[13][15]
- Work-up: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[13]
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Stille Cross-Coupling

The Stille coupling reaction involves the coupling of **4,7-dibromo-2,1,3-benzothiadiazole** with organotin compounds (stannanes).[16] This reaction is highly valued for its tolerance of a wide variety of functional groups and is used to synthesize polymers like PCDTBT and PCPDTBT.[1] [5][17]





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